molecular formula C14H22ClNO2 B12295530 [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride

[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride

Cat. No.: B12295530
M. Wt: 271.78 g/mol
InChI Key: RSALUYNHPCLROX-UQKRIMTDSA-N
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Preparation Methods

The synthesis of [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride involves several steps. One common method includes the reaction of (S)-1-(4-methylphenyl)ethylamine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine. This intermediate is then reacted with hydrochloric acid to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its effects on serotonin reuptake and its potential use in treating neurological disorders.

    Medicine: As an SSRI, it is researched for its therapeutic potential in treating depression and anxiety disorders.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride involves the inhibition of serotonin reuptake in the brain. By blocking the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, enhancing mood and alleviating symptoms of depression . The molecular targets include serotonin transporters, and the pathways involved are related to serotonin signaling.

Comparison with Similar Compounds

[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it is unique in its specific chemical structure and the presence of the tert-butoxycarbonyl group, which may influence its pharmacokinetic properties and therapeutic effects. Similar compounds include:

    Fluoxetine: Another SSRI with a different chemical structure.

    Sertraline: An SSRI with a different molecular formula and weight.

    Paroxetine: An SSRI with distinct pharmacological properties.

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

[(2S)-2-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride

InChI

InChI=1S/C14H21NO2.ClH/c1-10-6-8-11(9-7-10)14(5,15)12(16)17-13(2,3)4;/h6-9H,15H2,1-5H3;1H/t14-;/m0./s1

InChI Key

RSALUYNHPCLROX-UQKRIMTDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@](C)(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)OC(C)(C)C)[NH3+].[Cl-]

Origin of Product

United States

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